1S-epi-Ticagrelor is a stereoisomer of Ticagrelor, a well-known P2Y12 platelet inhibitor primarily used to reduce the risk of cardiovascular events in patients with acute coronary syndrome or a history of myocardial infarction. Ticagrelor itself is classified as a small molecule and belongs to the class of cyclopentyltriazolopyrimidines. It was developed by AstraZeneca and marketed under the brand names Brilinta and Brilique. The compound acts by antagonizing the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation .
The synthesis of 1S-epi-Ticagrelor involves several key methods that leverage organic chemistry techniques. The synthesis typically starts from readily available precursors, employing reactions such as:
Specific technical details regarding the reaction conditions, catalysts, and solvents used in these processes are typically proprietary or found in specialized chemical literature.
The molecular formula of 1S-epi-Ticagrelor is . Its structure features a triazolopyrimidine core with various substituents that confer its biological activity. Key structural data include:
1S-epi-Ticagrelor undergoes several chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding both the efficacy and safety profiles of the compound.
The mechanism of action of 1S-epi-Ticagrelor primarily involves:
This mechanism is critical for its application in preventing thrombotic events such as myocardial infarction and stroke .
1S-epi-Ticagrelor exhibits several notable physical and chemical properties:
These properties are vital for formulation development and therapeutic efficacy.
The primary scientific applications of 1S-epi-Ticagrelor include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1